![molecular formula C16H12N4O4 B2563466 N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide CAS No. 897616-44-3](/img/structure/B2563466.png)

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

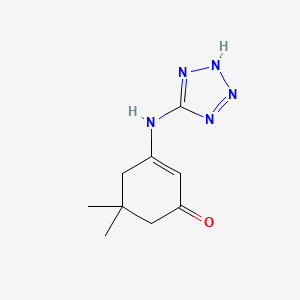

“N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide” is a compound that belongs to the class of pyrimidopyrimidines . Pyrimidopyrimidines have aroused great interest from researchers in the field of medicinal chemistry because of their privileged biological activities .

Synthesis Analysis

The synthesis of pyrimidopyrimidines involves various synthetic routes . A Michael addition-type reaction was proposed for the detection of the formed products . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide .Molecular Structure Analysis

The molecular structure of pyrimidopyrimidines is characterized by two conjugated rings with a dihedral angle of only 0.230° and the C8–N2–C4–N1, Cl2–C2–C3–O1, and C9–C1–C2–C3 torsion angles of −180.0 (3), 3.5 (5), and 177.1 (4)°, respectively .Chemical Reactions Analysis

The reactivity of the substituents attached to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry, has been discussed .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidopyrimidines can vary depending on the specific substituents attached to the pyrimidopyrimidine skeleton .Applications De Recherche Scientifique

Stabilization of Amide Conformations

- Research by Forbes et al. (2001) investigated the stabilization of cis amide bonds in N-(pyrimidin-2-yl)pentafluorobenzamide, a compound structurally related to N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide. The study found that the compound adopts a cis amide bond in solid state and is a mixture of cis and trans rotamers in solution, with conformational equilibrium being strongly solvent dependent (Forbes, Beatty, & Smith, 2001).

Antiproliferative Activity

- Huang et al. (2020) designed, synthesized, and evaluated a similar compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, for its antiproliferative activity. The compound showed promising anticancer activity against various human cancer cell lines (Huang et al., 2020).

Antibacterial Agent Complex Formation

- A study by Vangala et al. (2013) explored the formation of molecular complexes involving nitrofurantoin, an antibacterial agent, with various pyridyl bases and 4-aminobenzamide. This research is relevant for understanding the interactions and potential applications of similar compounds in the medical field (Vangala, Chow, & Tan, 2013).

Development of Kinesin Spindle Protein Inhibitors

- Theoclitou et al. (2011) identified a compound structurally related to the query, as a potent inhibitor of kinesin spindle protein (KSP), showing potential as an anticancer agent (Theoclitou et al., 2011).

Antitumor Activity in Pyridine Derivatives

- Temple et al. (1992) reported antitumor activity in mice for compounds related to the query chemical, indicating the potential of similar compounds in cancer treatment (Temple, Rener, Waud, & Noker, 1992).

Antidepressant and Nootropic Agents

- Thomas et al. (2016) synthesized and evaluated Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone for potential antidepressant and nootropic activities. The study provides insights into the therapeutic potential of similar compounds (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Anticancer Activity of Aminopterin and Folic Acid Analogues

- Su et al. (1986) synthesized and evaluated the anticancer activity of N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]amino]benzoyl]-L-glutamic acid, an analogue of aminopterin and folic acid. This research highlights the potential of structurally similar compounds in cancer therapy (Su, Huang, Burchenal, Watanabe, & Fox, 1986).

Mécanisme D'action

While the specific mechanism of action for “N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide” is not explicitly mentioned, pyrimidopyrimidines have been indicated for use as inhibitors of platelet activation adhesion/aggregation and degranulation, promoters of platelet disaggregation, anti-thrombotic agents, or in the treatment or prophylaxis of thrombotic disorders .

Orientations Futures

Propriétés

IUPAC Name |

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O4/c1-10-14(16(22)19-8-3-2-7-13(19)17-10)18-15(21)11-5-4-6-12(9-11)20(23)24/h2-9H,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDLTAFHOYGOGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2563383.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2563386.png)

![3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2563391.png)

![1-(Diisopropylamino)-3-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2563393.png)

![3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride](/img/structure/B2563395.png)

![N-(4-methoxybenzyl)-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2563397.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]benzoate](/img/structure/B2563398.png)

![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2563405.png)